molecular formula C7H9N5O2 B184322 Pyridine-2,5-dicarbohydrazide CAS No. 6011-55-8

Pyridine-2,5-dicarbohydrazide

Cat. No. B184322
CAS RN: 6011-55-8
M. Wt: 195.18 g/mol
InChI Key: OTPQUWGVUDNOLP-UHFFFAOYSA-N
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Description

Pyridine-2,5-dicarbohydrazide is a compound that has been studied for its potential use as a chemosensor . It has been synthesized and characterized using various techniques such as NMR, ESI±MS, FT-IR, and elemental analyses . The compound has been examined as an efficient fluorescent turn-off and colorimetric cation receptor .


Synthesis Analysis

The synthesis of pyridine-2,5-dicarbohydrazide involves a series of reactions . For instance, a new indole-containing 2,6-pyridinedicarbohydrazide P3 was synthesized . The synthesis process was well-characterized employing NMR, ESI±MS, FT-IR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of pyridine-2,5-dicarbohydrazide has been characterized by elemental analysis, Fourier transform infrared spectroscopy, thermogravimetric analysis, and powder and single-crystal X-ray diffraction . According to the structural analysis, the complexes are discrete, containing N- and O-donor ligands .


Chemical Reactions Analysis

The chemical reactions involving pyridine-2,5-dicarbohydrazide are complex and involve multiple steps . For example, the compound has been used in the preparation of new molecular turnstiles based on Sn-porphyrin derivatives .

Scientific Research Applications

1. Coordination Polymer Construction

Pyridine-2,5-dicarbohydrazide is used in constructing coordination polymers. For instance, a two-dimensional Cd(II) coordination polymer was synthesized using pyridine-2,5-dicarbohydrazide, displaying a unique network structure and potential applications in materials science (Q. Zhang, M. Yang, K. Xiong, F. Jiang, M. Hong, 2009).

2. Structural Studies and Crystallography

Pyridine-2,5-dicarbohydrazide has been a subject in structural studies and crystallography. A study highlighted the crystal structure of pyridine-2,6-dicarbohydrazide nitrate salt, revealing complex hydrogen bonding and intermolecular interactions (M. Hakimi, K. Moeini, Z. Mardani, S. Khorasani, 2012).

3. Synthesis of Heterocyclic Derivatives

It serves as an intermediate in synthesizing various heterocyclic derivatives, which is crucial in pharmaceutical and chemical industries (A. Aly, T. El‐Emary, A. Mourad, Zainab Khallaf Alyan, S. Bräse, M. Nieger, 2019).

4. Chemosensor Development

Pyridine-2,5-dicarbohydrazide-based chemosensors have been developed for detecting ions like Cu2+ and various anions, showcasing its potential in environmental monitoring and diagnostics (Rakesh Kumar, Harshita Jain, Parveen Gahlyan, Ankita Joshi, C. Ramachandran, 2018).

5. Biological Activity and Drug Synthesis

This compound has been involved in synthesizing Schiff bases and 2-azetidinones, showing potential as antidepressant and nootropic agents, indicating its importance in drug discovery (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

6. Quantum Chemical Calculations and Biological Activity

Pyridine-2,5-dicarbohydrazide derivatives have been studied for their quantum chemical properties and biological activities, emphasizing their significance in new drug research (Sharmin Akther Rupa, Md. Rassel Moni, M. Patwary, Md. Mayez Mahmud, M. A. Haque, J. Uddin, S. Abedin, 2022).

Mechanism of Action

The mechanism of action of pyridine-2,5-dicarbohydrazide involves its ability to act as a chemosensor . It allows the ‘naked-eye’ recognition of toxic cation Cu2+ and biologically relevant anions AMP2−, F−, and AcO− in DMSO/H2O solution with a fast response time .

Safety and Hazards

The safety data sheets for related compounds suggest that precautions should be taken when handling pyridine-2,5-dicarbohydrazide . These include wearing personal protective equipment, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Future Directions

The future directions for research on pyridine-2,5-dicarbohydrazide could involve further exploration of its potential as a chemosensor . For example, the potential application of the sensor for the detection of fluoride ion in commercially available toothpaste was demonstrated successfully .

properties

IUPAC Name

pyridine-2,5-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-5(10-3-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPQUWGVUDNOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289832
Record name pyridine-2,5-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6011-55-8
Record name 2, dihydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridine-2,5-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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